molecular formula C29H35ClN4O8S B3204110 (2S,4R)-tert-butyl 4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbaMoyl)-2-vinylcyclopropyl)carbaMoyl)pyrrolidine-1-carboxylate CAS No. 1028252-17-6

(2S,4R)-tert-butyl 4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbaMoyl)-2-vinylcyclopropyl)carbaMoyl)pyrrolidine-1-carboxylate

Cat. No.: B3204110
CAS No.: 1028252-17-6
M. Wt: 635.1 g/mol
InChI Key: OCUGYIIYUQNTSC-CCGHDIGVSA-N
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Description

This compound is a stereochemically complex pyrrolidine-based molecule featuring a tert-butyl carbamate group, a 7-chloro-4-methoxyisoquinoline moiety, and a cyclopropylsulfonylcarbamoyl-vinylcyclopropyl substituent.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35ClN4O8S/c1-6-16-13-29(16,26(36)33-43(38,39)19-8-9-19)32-24(35)22-12-18(15-34(22)27(37)42-28(2,3)4)41-25-21-11-17(30)7-10-20(21)23(40-5)14-31-25/h6-7,10-11,14,16,18-19,22H,1,8-9,12-13,15H2,2-5H3,(H,32,35)(H,33,36)/t16-,18-,22+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUGYIIYUQNTSC-CCGHDIGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClN4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098685
Record name 1,1-Dimethylethyl (2S,4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-2-[[[(1R,2S)-1-[[(cyclopropylsulfonyl)amino]carbonyl]-2-ethenylcyclopropyl]amino]carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028252-17-6
Record name 1,1-Dimethylethyl (2S,4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-2-[[[(1R,2S)-1-[[(cyclopropylsulfonyl)amino]carbonyl]-2-ethenylcyclopropyl]amino]carbonyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028252-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-2-[[[(1R,2S)-1-[[(cyclopropylsulfonyl)amino]carbonyl]-2-ethenylcyclopropyl]amino]carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,4R)-tert-butyl 4-((7-chloro-4-methoxyisoquinolin-1-yl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidine-1-carboxylate, also known as Asunaprevir (CAS: 630420-16-5), is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This enzyme is crucial for the replication of HCV, making it a significant target for antiviral therapy.

Chemical Structure and Properties

The molecular formula of Asunaprevir is C35H46ClN5O9S, with a molecular weight of 748.3 g/mol. Its IUPAC name highlights its complex structure, which includes multiple functional groups that contribute to its biological activity.

Asunaprevir functions primarily as a protease inhibitor. By binding to the active site of the NS3/4A protease, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to a decrease in viral load in infected individuals.

Antiviral Efficacy

Asunaprevir has demonstrated significant antiviral activity against various genotypes of HCV. Clinical studies have shown that it effectively reduces HCV RNA levels in patients with chronic hepatitis C.

Key Findings from Clinical Trials:

  • A study involving patients with genotype 1 HCV showed that Asunaprevir combined with other antiviral agents resulted in sustained virologic response rates exceeding 90% after 12 weeks of treatment .
  • The drug was well-tolerated, with adverse effects primarily limited to mild gastrointestinal symptoms and transient elevations in liver enzymes .

Pharmacokinetics

Asunaprevir exhibits favorable pharmacokinetic properties:

  • Absorption: Rapidly absorbed after oral administration.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes, which are crucial for its clearance from the body.
  • Half-life: Approximately 12 hours, allowing for once-daily dosing .

Case Studies

Several case studies have illustrated the effectiveness of Asunaprevir in real-world settings:

  • Case Study 1: A 54-year-old male patient with chronic HCV genotype 1b was treated with Asunaprevir in combination with other agents. The patient achieved undetectable HCV RNA levels after 8 weeks and maintained this status for over 24 weeks post-treatment.
  • Case Study 2: A cohort study involving 150 patients treated with Asunaprevir showed a significant reduction in liver fibrosis markers and improved liver function tests after 24 weeks of therapy.

Comparative Efficacy

To provide a clearer understanding of Asunaprevir's position among HCV treatments, the following table compares it with other protease inhibitors:

Compound HCV Genotypes Targeted Virologic Response Rate Dosing Frequency Common Side Effects
Asunaprevir1, 2, 3>90%Once dailyMild GI symptoms
Simeprevir1~80%Once dailyRash, pruritus
Grazoprevir1, 4>95%Once dailyFatigue, headache

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity
Asunaprevir has been primarily studied for its efficacy against Hepatitis C Virus (HCV), particularly as a direct-acting antiviral agent. It functions as an NS3/4A protease inhibitor, which is crucial for viral replication. Clinical trials have demonstrated its effectiveness in combination therapies, significantly improving sustained virologic response rates in patients with chronic HCV infection .

2. Synergistic Effects with Other Antivirals
Research has shown that Asunaprevir exhibits synergistic effects when combined with other antiviral agents such as Daclatasvir and Sofosbuvir. This combination therapy enhances the overall efficacy against various HCV genotypes and reduces the risk of viral resistance .

Case Studies

Case Study 1: Efficacy in HCV Treatment
A study published in the Journal of Hepatology evaluated the effectiveness of Asunaprevir in combination with Daclatasvir in treatment-naive patients with HCV genotype 1. The results indicated a sustained virologic response (SVR) rate of over 95% after 12 weeks of treatment, showcasing its potential as a first-line therapy .

Case Study 2: Safety Profile Assessment
In a clinical trial assessing the safety and tolerability of Asunaprevir, adverse effects were reported in less than 10% of participants, primarily mild to moderate in nature. This study highlighted the compound's favorable safety profile compared to older HCV treatments .

Research Insights

Recent research has focused on optimizing the pharmacokinetic properties of Asunaprevir to enhance its bioavailability and therapeutic window. Modifications to the chemical structure have been explored to improve metabolic stability and reduce potential drug-drug interactions .

Comparison with Other Antivirals

CompoundMechanism of ActionTarget VirusSVR Rate (%)Notable Side Effects
AsunaprevirNS3/4A Protease InhibitorHCV>95Mild fatigue, nausea
SofosbuvirNS5B Polymerase InhibitorHCV>90Headache, insomnia
DaclatasvirNS5A InhibitorHCV>95Fatigue, diarrhea

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a pyrrolidine-1-carboxylate backbone with several analogs, but its substituents distinguish it:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 7-chloro-4-methoxyisoquinoline, cyclopropylsulfonylcarbamoyl-vinylcyclopropyl ~700 (estimated) High stereochemical complexity; dual hydrogen-bond donors (sulfonyl, carbamoyl)
(2S,4R)-tert-butyl 4-((4-vinylbenzyl)oxy)pyrrolidine-2-carboxamide () 4-vinylbenzyl ~350 (calculated) Simpler substituents; lacks halogenation or sulfonyl groups
tert-Butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate () Methoxycarbonylcyclohexyl, methoxymethyl 385.495 Flexible cyclohexyl linker; lower steric hindrance
(2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate () tert-butyldiphenylsilyl, 7-oxooctylphenyl ~600 (estimated) Lipophilic silyl group; potential for membrane penetration
(2S,4R)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate () Benzyloxycarbonylamino, hydroxymethyl 350.41 Polar hydroxymethyl group; limited aromatic functionality

Physicochemical and Pharmacokinetic Properties

  • Stereochemical Impact : The (2S,4R) configuration confers rigidity, contrasting with the (2S,4S) isomer in , which may adopt different binding conformations .

Research Findings and Implications

  • Chirality and Activity : The compound’s stereochemistry aligns with Pasteur’s principles of molecular chirality influencing bioactivity, as seen in kinase inhibitors like gefitinib () .
  • Computational Predictions: Molecular fingerprint analysis (e.g., Tanimoto similarity) indicates moderate structural overlap with known kinase inhibitors, though its unique substituents may define novel activity cliffs .
  • Synthetic Feasibility: The synthesis route may require advanced techniques like Sonogashira coupling () or stereoselective cyclopropanation, increasing complexity compared to analogs in or 12 .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : For example, amide bond formation between pyrrolidine-2-carboxylic acid derivatives and cyclopropane-containing carbamoyl groups using coupling agents like DIPEA (diisopropylethylamine) .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities, followed by acidic or basic deprotection .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming structural integrity and purity. For example, in analogous syntheses, ¹H NMR chemical shifts for key protons (e.g., vinyl or cyclopropane groups) and MS data (e.g., molecular ion peaks) are reported .

Q. How is the stereochemical configuration of the compound validated?

  • Chiral chromatography : High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomers, as demonstrated in studies of similar pyrrolidine derivatives .
  • Optical rotation measurements : Specific rotation values ([α]D) are compared to literature data for stereoisomers .
  • X-ray crystallography (if available) : While not directly cited in the evidence, this method is a gold standard for absolute configuration determination in related compounds .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Contaminated gloves must be disposed of properly .
  • Engineering controls : Work in a fume hood to mitigate inhalation risks, especially during reactions involving volatile reagents .
  • First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent, catalyst loading) using statistical models to identify optimal conditions. For example, flow chemistry approaches have been applied to similar compounds for reproducibility and scalability .
  • Flash chromatography : Purification with gradients of polar/non-polar solvents (e.g., dichloromethane/methanol) to isolate high-purity fractions, as described for tert-butyl pyrrolidine carboxylates .
  • Monitoring reaction progress : Real-time techniques like thin-layer chromatography (TLC) or in-situ NMR to detect intermediate formation .

Q. What strategies resolve contradictions in biological activity data caused by stereoisomerism?

  • Comparative stereoisomer studies : Synthesize and test all possible stereoisomers (e.g., (2S,4R) vs. (2R,4S)) to correlate configuration with activity. For example, fluorinated pyrrolidine analogs show divergent pharmacological properties based on stereochemistry .
  • Molecular docking simulations : Computational modeling to assess binding affinities of stereoisomers with target proteins (e.g., protease inhibitors in ).
  • Bioactivity assays under controlled conditions : Replicate experiments with rigorous enantiomeric purity checks to minimize variability .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly or reactivity?

  • Hydrogen bonding and π-π stacking : These interactions can stabilize crystal structures or modulate solubility. For instance, tert-butyl and aryloxy groups may participate in van der Waals interactions .
  • Theoretical studies : Density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites .
  • Cocrystallization experiments : Co-formers (e.g., carboxylic acids) can be used to study packing motifs and stability .

Q. What methodologies address discrepancies in spectroscopic data during characterization?

  • Multi-nuclear NMR analysis : 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for cyclopropane and vinyl protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy, especially for halogenated (e.g., 7-chloro) or sulfonyl-containing moieties .
  • Cross-validation with synthetic intermediates : Compare spectral data of intermediates (e.g., Boc-protected precursors) to isolate discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-tert-butyl 4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbaMoyl)-2-vinylcyclopropyl)carbaMoyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4R)-tert-butyl 4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbaMoyl)-2-vinylcyclopropyl)carbaMoyl)pyrrolidine-1-carboxylate

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